molecular formula C15H9BrFNO2 B1505384 2-Bromo-4-fluorobenzylphthalimide CAS No. 530141-41-4

2-Bromo-4-fluorobenzylphthalimide

Cat. No. B1505384
CAS RN: 530141-41-4
M. Wt: 334.14 g/mol
InChI Key: IETXPJUDZGVQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-fluorobenzylphthalimide is a chemical compound with the molecular formula C15H9BrFNO2 and a molecular weight of 334.14 g/mol . It is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of this compound consists of a phthalimide group attached to a benzyl group, which is substituted with bromine and fluorine atoms . The exact positions of these substituents could influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 334.14 g/mol . Other physical and chemical properties like melting point, boiling point, and density are not provided in the search results .

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorobenzylphthalimide is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The exact molecular targets of this compound are still under investigation.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells. In animal studies, this compound has been shown to reduce tumor growth and metastasis. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Bromo-4-fluorobenzylphthalimide is its potential as a lead compound for the development of novel anticancer agents. Additionally, this compound has shown promising results in animal studies, indicating its potential for further development as a therapeutic agent. However, the synthesis method for this compound is complex, and further optimization is needed to improve the yield and purity of the final product. Additionally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets.

Future Directions

There are several future directions for the research on 2-Bromo-4-fluorobenzylphthalimide. Firstly, further studies are needed to fully understand the mechanism of action of this compound and its molecular targets. This will allow for the development of more potent derivatives with improved pharmacological properties. Additionally, the potential of this compound as a therapeutic agent for Alzheimer's disease and Parkinson's disease should be further investigated. Finally, the synthesis method for this compound should be optimized to improve the yield and purity of the final product.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It has shown promising results as a potential anticancer agent and therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a lead compound for the development of novel derivatives.

Scientific Research Applications

2-Bromo-4-fluorobenzylphthalimide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. The unique chemical structure of this compound allows for the development of novel derivatives with improved pharmacological properties.

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-4`-fluoroacetophenone, indicates that it causes severe skin burns and eye damage . While this does not directly apply to 2-Bromo-4-fluorobenzylphthalimide, it suggests that similar precautions may be necessary.

Relevant Papers One relevant paper discusses the photochemical benzylic bromination using a bromine generator in continuous flow mode . While this paper does not specifically mention this compound, the described bromination method could potentially be applied to its synthesis.

properties

IUPAC Name

4-[(2-bromo-4-fluorophenyl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFNO2/c16-12-7-10(17)5-4-8(12)6-9-2-1-3-11-13(9)15(20)18-14(11)19/h1-5,7H,6H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETXPJUDZGVQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)NC2=O)CC3=C(C=C(C=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

530141-41-4
Record name 1H-Isoindole-1,3(2H)-dione, 2-[(2-bromo-4-fluorophenyl)methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-fluorobenzylphthalimide
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-fluorobenzylphthalimide
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-fluorobenzylphthalimide
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-fluorobenzylphthalimide
Reactant of Route 5
2-Bromo-4-fluorobenzylphthalimide
Reactant of Route 6
2-Bromo-4-fluorobenzylphthalimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.